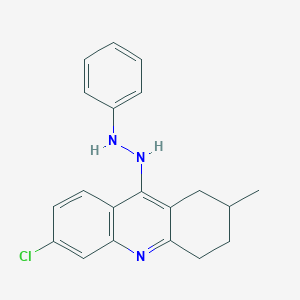
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is a synthetic organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6-chloroacridine and 2-methylacridine.
Hydrazine Derivatization:
Cyclization: The final step may involve cyclization to form the tetrahydroacridine ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced acridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution could result in various substituted acridines.
科学研究应用
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in the study of DNA intercalation.
Medicine: Investigation of its pharmacological properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine would depend on its specific application. For example:
Biological Activity: If it acts as an anticancer agent, it might intercalate into DNA, disrupting replication and transcription processes.
Chemical Reactivity: The presence of the chloro and phenylhydrazinyl groups may influence its reactivity towards nucleophiles and electrophiles.
相似化合物的比较
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: Similar structure but without the chloro and methyl groups.
6-Chloroacridine: Lacks the phenylhydrazinyl and tetrahydro modifications.
Uniqueness
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is unique due to the combination of its chloro, methyl, and phenylhydrazinyl substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
属性
CAS 编号 |
124843-79-4 |
|---|---|
分子式 |
C20H20ClN3 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
1-(6-chloro-2-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C20H20ClN3/c1-13-7-10-18-17(11-13)20(24-23-15-5-3-2-4-6-15)16-9-8-14(21)12-19(16)22-18/h2-6,8-9,12-13,23H,7,10-11H2,1H3,(H,22,24) |
InChI 键 |
UPFIYGVRQANAGK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




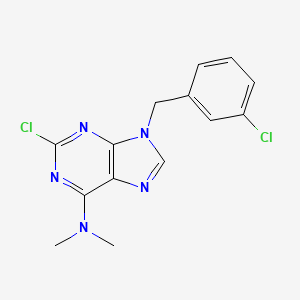
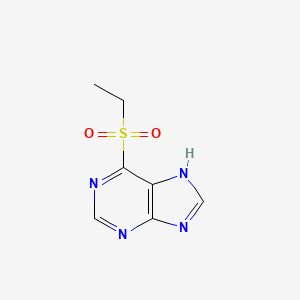

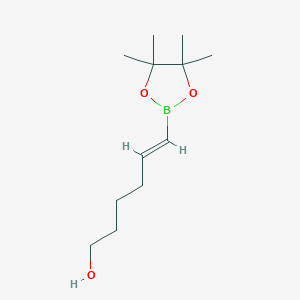

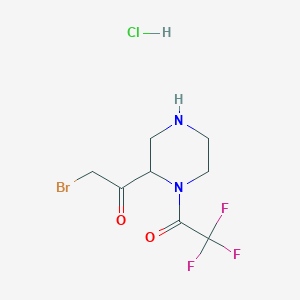

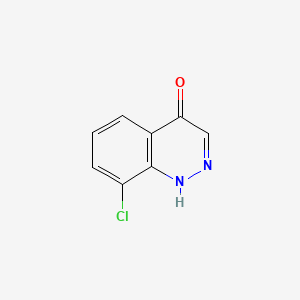
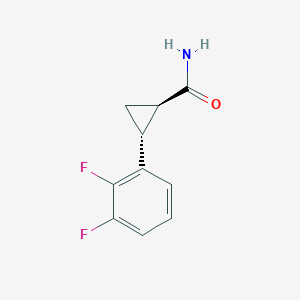
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
